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Compound of Interest

Compound Name: 1,2-Bis(phenylthio)ethane

Cat. No.: B160517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-
Bis(phenylthio)ethane, a versatile sulfur-containing organic compound. This document details

its chemical identity, physicochemical properties, synthesis protocols, and spectral data,

alongside an exploration of its applications in research and potential relevance in drug

development.

Chemical Identity and Synonyms
1,2-Bis(phenylthio)ethane is a symmetrical dithioether. Its systematic and common names

are crucial for accurate identification in literature and chemical databases.

The IUPAC name for this compound is {[2-(phenylsulfanyl)ethyl]sulfanyl}benzene.

It is also known by several common synonyms, including:

Bis(phenylthio)ethane

Benzene, 1,1'-[1,2-ethanediylbis(thio)]bis-

Ethane, 1,2-bis(phenylthio)-

1,2-Di(phenylthio)ethane
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Physicochemical Properties
A summary of the key physical and chemical properties of 1,2-Bis(phenylthio)ethane is

presented in the table below, providing essential data for experimental design and safety

considerations.

Property Value

Molecular Formula C₁₄H₁₄S₂

Molecular Weight 246.39 g/mol

CAS Number 622-20-8

Appearance
White to pale cream or yellow crystals or

powder

Melting Point 68-70 °C

Solubility
Insoluble in water. Soluble in many organic

solvents.

Purity (typical) ≥98.0% (by GC)

Synthesis of 1,2-Bis(phenylthio)ethane:
Experimental Protocol
The synthesis of 1,2-Bis(phenylthio)ethane is commonly achieved through a nucleophilic

substitution reaction between thiophenol and 1,2-dibromoethane. A typical experimental

protocol is detailed below.

Reaction Scheme:

A representative reaction scheme for the synthesis of 1,2-Bis(phenylthio)ethane.

Materials:

Thiophenol

1,2-Dibromoethane
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Sodium hydroxide (NaOH)

Ethanol

Water

Standard laboratory glassware and apparatus

Procedure:

Preparation of Sodium Thiophenolate: In a round-bottom flask equipped with a magnetic

stirrer and a reflux condenser, dissolve sodium hydroxide in ethanol. To this solution, add

thiophenol dropwise at room temperature. The reaction is exothermic and results in the

formation of sodium thiophenolate.

Reaction with 1,2-Dibromoethane: To the freshly prepared sodium thiophenolate solution,

add 1,2-dibromoethane dropwise.

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the

reaction mixture into a beaker of cold water to precipitate the crude product.

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly

with water to remove any inorganic salts. The crude product can be further purified by

recrystallization from a suitable solvent, such as ethanol, to yield pure 1,2-
Bis(phenylthio)ethane.

Spectroscopic Data
The structural identity and purity of 1,2-Bis(phenylthio)ethane are confirmed by various

spectroscopic techniques. Key data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are

summarized below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR ¹³C NMR

Chemical Shift (δ) ppm Assignment

~7.20-7.40 (m, 10H) Aromatic protons (C₆H₅)

~3.15 (s, 4H) Methylene protons (-CH₂-CH₂-)

Fourier-Transform Infrared (FTIR) Spectroscopy:

Wavenumber (cm⁻¹) Assignment

~3050 Aromatic C-H stretch

~2920 Aliphatic C-H stretch

~1580, 1480, 1440 Aromatic C=C stretch

~740, 690
C-H out-of-plane bend (monosubstituted

benzene)

~670 C-S stretch

Mass Spectrometry (MS):

m/z Assignment

246 [M]⁺ (Molecular ion)

137 [C₆H₅SCH₂]⁺

109 [C₆H₅S]⁺

77 [C₆H₅]⁺

Applications in Research and Drug Development
1,2-Bis(phenylthio)ethane serves as a valuable building block and ligand in various areas of

chemical research, with potential implications for drug discovery and development.

5.1. Organic Synthesis and Catalysis
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The sulfur atoms in 1,2-Bis(phenylthio)ethane can act as coordinating atoms for transition

metals, making it a useful bidentate ligand in catalysis. Its flexible ethane bridge allows it to

form stable chelate complexes with various metal centers. These complexes can be employed

as catalysts in a range of organic transformations.

Ligand Synthesis Complexation

Catalytic Application

1,2-Bis(phenylthio)ethane

Metal Complex

Metal Precursor

Catalytic Cycle

Substrate

Product

Click to download full resolution via product page

Workflow illustrating the use of 1,2-Bis(phenylthio)ethane as a ligand in catalysis.

5.2. Medicinal Chemistry and Drug Design

While direct applications of 1,2-Bis(phenylthio)ethane as a therapeutic agent are not widely

reported, its structural motif is of interest in medicinal chemistry. The thioether linkage is

present in various biologically active molecules. The lipophilic nature of the phenyl groups and

the flexibility of the ethane linker can be exploited in the design of new molecules with potential

therapeutic activities. It can serve as a scaffold for the synthesis of more complex molecules to

be evaluated for their biological properties. For instance, the core structure can be

functionalized to interact with specific biological targets.
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The development of novel bioactive compounds often involves the synthesis of a library of

related structures. 1,2-Bis(phenylthio)ethane can be a starting point for such a library, where

modifications to the phenyl rings or the ethane bridge can lead to compounds with diverse

pharmacological profiles.
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1,2-Bis(phenylthio)ethane Scaffold
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Logical flow from a core scaffold to a potential drug candidate.
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Conclusion
1,2-Bis(phenylthio)ethane is a readily accessible and versatile compound with established

utility in organic synthesis and potential as a scaffold in medicinal chemistry. This guide has

provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and a

summary of its spectral characteristics. For researchers and professionals in drug

development, this compound represents a valuable tool for the construction of novel molecular

architectures and the exploration of new chemical space in the quest for future therapeutics.

To cite this document: BenchChem. [Unveiling 1,2-Bis(phenylthio)ethane: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160517#iupac-name-and-common-synonyms-for-1-
2-bis-phenylthio-ethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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